Methyl 2-(methylamino)-2-phenylbutanoate
Description
Methyl 2-(methylamino)-2-phenylbutanoate is a chiral ester derivative featuring a phenyl group and a methylamino substituent at the α-carbon of the butanoate backbone.
Properties
IUPAC Name |
methyl 2-(methylamino)-2-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-12(13-2,11(14)15-3)10-8-6-5-7-9-10/h5-9,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBFDIXWQRQRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)OC)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256451 | |
| Record name | Methyl α-ethyl-α-(methylamino)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39068-92-3 | |
| Record name | Methyl α-ethyl-α-(methylamino)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39068-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-ethyl-α-(methylamino)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
3-Methyl-2-phenylbutanoic Acid
- Structure: Shares the phenyl and butanoate backbone but replaces the methylamino group with a carboxylic acid.
- Key Differences: Acidity: The carboxylic acid group (pKa ~4-5) enhances water solubility compared to the ester group (hydrolyzable under basic conditions) . Applications: Used in organic synthesis as a chiral building block, whereas the methylamino ester may serve as an intermediate in peptide-mimetic drugs .
- Molecular Formula: C₁₁H₁₄O₂ (vs. C₁₂H₁₇NO₂ for the target compound).
Methyl 2-Aminobutanoate Hydrochloride
- Structure: Lacks the phenyl and methylamino groups; features a primary amine and ester.
- Key Differences: Reactivity: The primary amine (vs. secondary methylamino group) increases nucleophilicity, influencing coupling reactions . Solubility: Hydrochloride salt form enhances aqueous solubility, whereas the target compound’s lipophilicity may favor membrane permeability .
- Similarity Score : 0.97 (based on structural alignment algorithms) .
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Structure : Incorporates a cyclobutane ring instead of the phenyl group.
- Synthesis: Prepared via sodium hydride-mediated alkylation, contrasting with the target compound’s likely reductive amination or esterification pathways .
- LCMS Data : m/z 411 [M+H]⁺ (vs. hypothetical m/z ~235 for the target compound) .
2-(Dimethylamino)-2-phenylbutan-1-ol
- Structure: Replaces the ester with a hydroxyl group and features a dimethylamino substituent.
- Key Differences: Polarity: The hydroxyl group increases hydrophilicity, reducing blood-brain barrier penetration compared to the ester . Toxicity: Dimethylamino groups may exhibit higher neurotoxicity risks than methylamino groups .
- Applications : Used in antispasmodic agents (e.g., trimebutine maleate impurities) .
Comparative Data Table
Research Findings and Implications
- Metabolism: Ester analogs like methyl butanoate () undergo hydrolysis by esterases, suggesting the target compound may act as a prodrug with tunable release kinetics .
- Toxicity Gaps: Limited toxicological data exist for methylamino-containing esters, though related compounds (e.g., ethyl 4-bromo-2-methylbutanoate) highlight the need for rigorous safety profiling .
- Synthetic Challenges : The target compound’s stereocenter requires enantioselective methods, such as those used for (2S)-configured analogs in .
Preparation Methods
Addition Reaction: Synthesis of 2-(Methylamino)-2-Phenylbutyronitrile
The reaction begins with propiophenone, methylamine, and sodium cyanide in a methanol-water solvent system. Key parameters include:
-
Molar Ratios : Propiophenone (0.75 mol), sodium cyanide (0.85–0.91 mol), and 40% methylamine in methanol (120–150 g).
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Conditions : 40–120°C under 0.2–0.4 MPa pressure for 3–12 hours.
Mechanistic Insight : The reaction proceeds via nucleophilic addition of cyanide to the carbonyl group, followed by displacement of the hydroxyl group by methylamine.
Hydrolysis to 2-(Methylamino)-2-Phenylbutyric Acid
The nitrile intermediate is hydrolyzed in a strongly alkaline medium (pH ≥ 12) at reflux:
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Reagents : Sodium hydroxide (2.5–3.0 equiv) in water.
-
Conditions : 6–8 hours at 100–110°C.
Optimization Note : Excess base ensures complete conversion of the nitrile to the carboxylate, which is protonated post-reaction.
Esterification to Methyl 2-(Methylamino)-2-Phenylbutanoate
The carboxylic acid is esterified using methanol and sulfuric acid as a catalyst:
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Reagents : 2-(Methylamino)-2-phenylbutyric acid (1.0 equiv), methanol (5.0 equiv), concentrated H₂SO₄ (0.1 equiv).
-
Conditions : Reflux for 6–8 hours.
Alternative Approach : Methylation via methyl iodide in the presence of potassium carbonate, as demonstrated in analogous esterifications. This method avoids acidic conditions but requires anhydrous solvents.
| Esterification Method | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Fischer (H₂SO₄) | H₂SO₄ | Reflux | 6–8 h | 80–84% |
| Alkylation (CH₃I) | K₂CO₃ | 60–80°C | 12 h | 75–78% |
Optimization of Reaction Conditions
Solvent Selection and Stoichiometry
Temperature and Pressure Control
Purification Strategies
-
Recrystallization : Ethanol-water mixtures (7:3 v/v) remove unreacted starting materials and inorganic salts, achieving >98% purity.
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Chromatography : Silica gel with ethyl acetate/methanol (9:1) resolves ester byproducts but is less practical for large-scale production.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
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HPLC : Retention time of 4.2 minutes under isocratic conditions (60% acetonitrile/40% water, 0.1% TFA).
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Purity : >98% by area normalization, with no detectable impurities at 254 nm.
Challenges and Alternative Approaches
Byproduct Formation
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Nitrile Hydrolysis Byproducts : Over-hydrolysis to ammonium salts is mitigated by precise pH control.
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Esterification Side Reactions : Transesterification is minimized by avoiding excess alcohol or prolonged heating.
Green Chemistry Considerations
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Solvent Recovery : Methanol and ethanol are distilled and reused, reducing waste.
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Catalyst Recycling : Sulfuric acid is neutralized and precipitated as CaSO₄ for disposal.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-(methylamino)-2-phenylbutanoate, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including condensation and reduction steps. For purification, silica gel column chromatography using ethyl acetate/methanol (e.g., 9:1 ratio) is effective, achieving ~90% yield . Post-synthesis, confirm purity via LCMS (e.g., m/z 428 [M+H]+) and HPLC (retention time 0.61 minutes under SQD-FA05 conditions) .
- Optimization : Adjust solvent gradients during chromatography to resolve byproducts. Monitor reaction progress with TLC and optimize stoichiometry to minimize unreacted intermediates.
Q. How can researchers validate the structural identity of this compound?
- Analytical Workflow :
- LCMS : Confirm molecular ion peaks (m/z values) and fragmentation patterns .
- HPLC : Compare retention times against standards under consistent conditions (e.g., SQD-FA05) .
- NMR : Use ¹H/¹³C NMR to verify methylamino, phenyl, and ester functional groups. For example, the methyl ester group typically shows a singlet at ~3.6 ppm in ¹H NMR.
Advanced Research Questions
Q. What strategies address contradictions in metabolic stability data for this compound analogs?
- Case Study : Analogous compounds (e.g., 2-COOH-[S2200]) show variability in metabolic half-lives due to esterase sensitivity. To resolve discrepancies:
- Experimental Design : Compare in vitro metabolic assays (e.g., liver microsomes vs. plasma esterases) to identify degradation pathways .
- Data Analysis : Use kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme affinity (Km) and catalytic efficiency (Vmax). Adjust buffer pH or temperature to simulate physiological variability .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or esterases). Focus on the methylamino group’s hydrogen-bonding potential .
- QSAR Models : Train models on analogs (e.g., 2-Amino-2-methyl-3-phenylpropanamide) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .
Q. What are the challenges in analyzing stereochemical purity, and how can they be mitigated?
- Challenges : Racemization during synthesis or storage can alter bioactivity.
- Solutions :
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers.
- Circular Dichroism (CD) : Compare CD spectra with enantiomerically pure standards to confirm configuration .
Methodological Recommendations
- Synthesis Scalability : For gram-scale production, replace column chromatography with recrystallization (e.g., using ethanol/water) to reduce solvent waste .
- Toxicity Screening : Use zebrafish embryos or HEK293 cell lines to assess acute toxicity. Measure IC₅₀ values for mitochondrial dysfunction (e.g., MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
